4-[(2-Benzylphenoxy)methyl]piperidine hydrochloride
Description
4-[(2-Benzylphenoxy)methyl]piperidine hydrochloride is a piperidine derivative characterized by a benzylphenoxy group attached to the piperidine ring via a methylene linker. Piperidine derivatives are often explored for their neuropharmacological properties, such as AChE inhibition, which is critical in treating neurodegenerative disorders like Alzheimer’s disease .
Properties
IUPAC Name |
4-[(2-benzylphenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO.ClH/c1-2-6-16(7-3-1)14-18-8-4-5-9-19(18)21-15-17-10-12-20-13-11-17;/h1-9,17,20H,10-15H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJAHMXNBNYNPGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=CC=CC=C2CC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1093653-14-5 | |
| Record name | Piperidine, 4-[[2-(phenylmethyl)phenoxy]methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1093653-14-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Benzylphenoxy)methyl]piperidine hydrochloride typically involves the reaction of 2-benzylphenol with piperidine in the presence of a suitable base. The reaction proceeds through the formation of an ether linkage between the benzyl group and the piperidine ring. The hydrochloride salt is then formed by treating the product with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the concentration of reactants to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Benzylphenoxy)methyl]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring or the benzyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde or benzophenone derivatives, while reduction can produce benzyl alcohol or piperidine derivatives.
Scientific Research Applications
4-[(2-Benzylphenoxy)methyl]piperidine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(2-Benzylphenoxy)methyl]piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Features and Molecular Properties
The table below compares key structural and molecular attributes of 4-[(2-Benzylphenoxy)methyl]piperidine hydrochloride with similar compounds:
Pharmacological Activity
- E2020 (Donepezil): A clinically approved AChE inhibitor, E2020’s rigid indanone core and dimethoxy groups optimize binding to AChE’s catalytic site. Its IC₅₀ of 5.7 nM and prolonged in vivo activity (vs. physostigmine) highlight the importance of structural rigidity and methoxy substitutions .
- 4-[(2-Benzylphenoxy)methyl]piperidine HCl: While direct activity data are unavailable, the benzylphenoxy group’s bulkiness may reduce AChE affinity compared to E2020. However, its lipophilicity could enhance blood-brain barrier penetration .
- Chlorinated Analogues: Compounds like 4-(2-(2-Benzyl-4-chlorophenoxy)ethyl)piperidine HCl may exhibit altered pharmacokinetics due to halogen-induced metabolic resistance, though this could increase environmental persistence .
Regulatory Status
- E2020 (Donepezil) : Approved globally for Alzheimer’s treatment, complying with FDA, EMA, and other regulatory standards .
- Research Compounds: 4-[(2-Benzylphenoxy)methyl]piperidine HCl and analogues are likely subject to regulations like the New Chemical Substance Environmental Management Act (China) and OECD guidelines, requiring rigorous safety assessments before clinical use .
Biological Activity
Overview
4-[(2-Benzylphenoxy)methyl]piperidine hydrochloride is a chemical compound characterized by its unique structure, which includes a piperidine ring and a benzylphenoxy group. Its molecular formula is C19H24ClNO, and it is primarily studied for its potential biological activities and applications in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves the reaction of 2-benzylphenol with piperidine in the presence of a suitable base, followed by the formation of the hydrochloride salt through treatment with hydrochloric acid. This process can be optimized for yield and purity through techniques such as recrystallization or chromatography.
The biological activity of this compound is attributed to its interaction with specific molecular targets, including receptors and enzymes. It can modulate various biochemical pathways by binding to these targets, which may lead to alterations in cellular processes. The exact mechanisms remain an area of ongoing research, but preliminary studies suggest potential effects on neurotransmitter systems and cellular signaling pathways .
Biological Activity
Research indicates that this compound may exhibit several biological activities:
- Antimicrobial Properties : Some studies have reported antimicrobial effects against various pathogens, suggesting its potential use in developing new antimicrobial agents.
- Neuropharmacological Effects : The compound may influence neurotransmitter systems, particularly those related to anxiety and depression, making it a candidate for further investigation in psychiatric disorders .
- Cellular Processes : Initial findings suggest that it may affect cell proliferation and apoptosis, indicating possible applications in cancer research.
Research Findings
Several studies have focused on the pharmacological characterization of this compound:
- Binding Affinity Studies : Research has demonstrated that this compound can bind selectively to certain receptors, which could be relevant for drug development targeting specific pathways .
- Case Studies : A dissertation highlighted its effects on cellular signaling pathways associated with neuropeptide Y receptors, indicating its potential role as a modulator in neuropharmacology .
- Comparative Analysis : When compared to similar compounds such as 4-benzylpiperidine and 2-benzylphenol, this compound showed distinct biological profiles due to the unique combination of functional groups present in its structure.
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
